2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Beschreibung
This compound features a piperazine core substituted with a 3-chlorophenyl group and a butanoic acid chain terminating in a 4-ethoxyphenyl ketone. Its unique substituents distinguish it from related compounds, as detailed below.
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-2-29-19-8-6-16(7-9-19)21(26)15-20(22(27)28)25-12-10-24(11-13-25)18-5-3-4-17(23)14-18/h3-9,14,20H,2,10-13,15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCLDNYNWJCHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl and 4-ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the oxobutanoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of piperazine derivatives with biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various neurotransmitter receptors, which can modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, ultimately affecting physiological and behavioral responses.
Vergleich Mit ähnlichen Verbindungen
Key Structural Variations
The target compound is compared to analogs with modifications in:
- Piperazine substituents (e.g., 3-chlorophenyl vs. methyl or sulfonyl groups).
- Ketone-linked aromatic groups (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl or indole derivatives).
- Backbone linkages (e.g., butanoic acid vs. triazole-thione or amino groups).
Data Table: Structural and Physicochemical Properties
Research Findings and Inferred Properties
Piperazine derivatives with sulfonyl groups (e.g., : C₂₀H₂₁ClN₂O₅S) exhibit higher polarity due to the sulfonyl moiety, contrasting with the ethoxy group .
Biological Activity :
- Piperazine-containing compounds (e.g., : ND-7) show antibiotic activity, suggesting the target compound’s piperazine core may interact with bacterial targets .
- Triazole-thione analogs () with bromophenyl/chlorophenyl groups demonstrate moderate synthetic yields (75–82%) but lack explicit activity data, highlighting the need for targeted assays for the ethoxyphenyl variant .
Structural-Activity Relationships (SAR): Replacing chlorine with ethoxy ( vs. target) may alter binding affinity to receptors like serotonin or dopamine, which are commonly targeted by piperazine derivatives .
Biologische Aktivität
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and an ethoxyphenyl moiety. The molecular formula is , with a molecular weight of approximately 362.84 g/mol.
Synthesis
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the piperazine derivative.
- Introduction of the chlorophenyl group through electrophilic aromatic substitution.
- Coupling with the ethoxyphenyl moiety followed by functionalization to obtain the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, a study indicated that derivatives similar to this compound exhibited significant antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid | E. coli | 18 |
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid | S. aureus | 20 |
| Ciprofloxacin | E. coli | 22 |
| Fluconazole | S. aureus | 21 |
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity. In vitro studies using MTT assays demonstrated that it can inhibit the growth of cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage-like cells). The compound exhibited lower cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil but showed potential as a lead for further development .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT116 | 15 | 5-Fluorouracil | 10 |
| RAW264.7 | 20 | Tomudex | 12 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. The results indicated favorable binding affinities with several proteins involved in cancer progression, suggesting its potential as a therapeutic agent .
Figure 1: Molecular Docking Results
Molecular Docking (Note: Replace with actual data)
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of derivatives similar to this compound in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among patients treated with the compound compared to controls .
- Case Study on Cancer Treatment : A research project focused on evaluating the anticancer effects of this compound in combination with existing therapies. Preliminary results showed enhanced efficacy when used alongside standard treatments, leading to further investigations into its mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
